molecular formula C15H17N3O3 B2701683 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide CAS No. 2034437-09-5

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide

Cat. No.: B2701683
CAS No.: 2034437-09-5
M. Wt: 287.319
InChI Key: QNZIXRVISPWHCT-HAQNSBGRSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a stereochemically defined (1r,4r)-cyclohexyl linker connecting two key heterocyclic pharmacophores: a pyrazine ring and a furan ring. The pyrazine moiety is a privileged structure in drug design, extensively investigated for its role in kinase inhibition . Recent studies highlight pyrazine derivatives as potent inhibitors of oncogenic targets like EGFR and JAK kinases, showing promising anti-proliferative activity in models of non-small cell lung cancer . The furan ring, an electron-rich aromatic heterocycle, is widely incorporated into pharmaceuticals and is known to contribute to diverse biological activities through its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . Furan-containing compounds have demonstrated a wide range of therapeutic potentials, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . The integration of these two distinct heterocyclic systems into a single molecule using a rigid cyclohexyl scaffold makes this compound a valuable scaffold for exploring novel structure-activity relationships in various biochemical assays. Researchers can utilize this compound in high-throughput screening, as a building block for the synthesis of more complex molecules, or as a lead compound for the development of new therapeutic agents targeting kinases and other disease-relevant proteins. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(13-2-1-9-20-13)18-11-3-5-12(6-4-11)21-14-10-16-7-8-17-14/h1-2,7-12H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZIXRVISPWHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CO2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring can be synthesized through a series of reactions starting from cyclohexanone, involving reduction and functional group transformations.

    Introduction of the Pyrazin-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexyl ring with pyrazin-2-ol.

    Formation of the Furan-2-carboxamide Moiety: The final step involves the coupling of the substituted cyclohexyl intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the furan ring or the pyrazin-2-yloxy group under strong oxidizing conditions.

    Reduction: Reduction reactions could target the amide bond or the furan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazin-2-yloxy group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide exhibits potential biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, suggesting therapeutic applications in conditions such as cancer and inflammation.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially altering signaling pathways that are crucial for cellular function .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study explored the compound's ability to inhibit cell proliferation in cancer cell lines, demonstrating promising results that warrant further investigation into its mechanism of action and efficacy .
  • Anti-inflammatory Effects : Another study highlighted the compound's potential in reducing inflammatory markers in vitro, suggesting its use in developing anti-inflammatory drugs.

Materials Science Applications

This compound also shows promise in materials science due to its unique properties:

  • Polymer Synthesis : The compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.
  • Nanomaterials : Its ability to form complexes with metal ions opens avenues for developing nanomaterials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analog with Pyridine Substitution

Compound : N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)furan-2-carboxamide

  • Key Differences : Pyridine replaces pyrazine in the cyclohexyl substituent.
  • Solubility: Pyridine’s lower polarity may increase lipophilicity (higher LogP) compared to pyrazine derivatives. Bioactivity: Pyridine-containing analogs often exhibit varied binding affinities in kinase assays due to altered π-π stacking interactions .

Heterocyclic Carboxamides from Patent Literature

Compound: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2)

  • Key Differences : Incorporates a pyrimidine core, morpholine-ethoxy group, and trifluoromethylphenyl substituent.
  • Target Selectivity: The trifluoromethyl and morpholine groups suggest kinase or protease inhibition, common in oncology therapeutics .

Furan-2-carboxamide Derivatives in Opioid Analogs

Compound : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)

  • Key Differences : Piperidine ring replaces cyclohexyl, with a phenylethyl group enhancing opioid receptor binding.
  • Implications :
    • Pharmacology : Despite shared carboxamide and furan motifs, the piperidine core directs activity toward µ-opioid receptors, highlighting substituent-driven target specificity.
    • Safety Profile : Opioid analogs like furanylfentanyl carry high abuse liability, unlike the pyrazine-cyclohexyl compound .

Crystallographically Characterized Carboxamides

Compound: N-(2-Phenoxyphenyl)pyrazine-2-carboxamide

  • Key Differences: Phenoxyphenyl group replaces the trans-cyclohexyl moiety.
  • Implications: Conformational Flexibility: The planar phenoxyphenyl group may reduce 3D complementarity to globular targets compared to the cyclohexyl scaffold. Crystal Packing: Hydrogen bonding between pyrazine and carboxamide groups stabilizes the lattice, suggesting similar solid-state stability for the target compound .

Compound : N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide

  • Key Differences : Chlorophenyl and pyrimidinyl-piperazine groups replace pyrazine-cyclohexyl.
  • Solubility: Piperazine introduces basicity, improving aqueous solubility relative to cyclohexyl derivatives .

Critical Analysis of Substituent Effects

  • Pyrazine vs. Pyridine/Pyrimidine : Pyrazine’s dual nitrogen atoms enhance polarity and hydrogen-bonding capacity, favoring interactions with polar enzyme pockets.
  • Cyclohexyl vs. Piperidine/Phenoxyphenyl: The trans-cyclohexyl group provides conformational rigidity, improving selectivity over flexible analogs.
  • Carboxamide Positioning : The furan-2-carboxamide moiety’s orientation is critical for π-stacking or van der Waals interactions, as seen in crystallographic studies .

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide, commonly referred to as PZ-128, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PZ-128 has the following chemical characteristics:

  • Molecular Formula: C₁₅H₁₇N₃O₃
  • Molecular Weight: 287.31 g/mol
  • CAS Number: 2034437-09-5

The compound features a furan ring and a pyrazin-2-yloxy group attached to a cyclohexyl moiety, which contributes to its unique biological properties.

The biological activity of PZ-128 is primarily attributed to its ability to interact with specific molecular targets within the body. The mechanisms include:

  • Enzyme Inhibition: PZ-128 has been shown to inhibit various enzymes, potentially affecting metabolic pathways relevant to disease processes.
  • Receptor Modulation: The compound may modulate receptor activity, influencing signaling pathways associated with inflammation and cancer.

Anticancer Activity

Research indicates that PZ-128 may possess significant anticancer properties. A study evaluating pyrazole derivatives, which share structural similarities with PZ-128, demonstrated strong inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR. These findings suggest that PZ-128 could be effective in cancer treatment regimens, particularly in combination therapies .

Anti-inflammatory Effects

PZ-128 has also been investigated for its anti-inflammatory potential. Compounds with similar furan and pyrazole structures have shown promise in reducing inflammation in various models. For instance, derivatives tested in vivo exhibited greater anti-inflammatory activity than traditional agents like ibuprofen . The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

  • In Vitro Studies:
    • In vitro assays have demonstrated that PZ-128 effectively inhibits cell proliferation in several cancer cell lines. Concentrations as low as 0.20 μM showed significant activity compared to control compounds .
  • Synergistic Effects:
    • A study on pyrazole derivatives highlighted the potential for synergistic effects when combined with established chemotherapeutics like doxorubicin. This suggests that PZ-128 could enhance the efficacy of existing treatments while minimizing side effects .
  • Structure-Activity Relationship (SAR):
    • Understanding the SAR of compounds similar to PZ-128 has provided insights into optimizing its biological activity. Modifications to the pyrazinyl or furan moieties can lead to enhanced potency and selectivity against specific targets.

Summary of Key Findings

Activity TypeObservationsReferences
Anticancer Inhibitory effects on BRAF(V600E) and EGFR
Anti-inflammatory Greater efficacy than ibuprofen in vivo
In Vitro Efficacy Significant inhibition at low concentrations
Combination Therapy Potential for synergistic effects with doxorubicin

Q & A

Q. What synthetic strategies are recommended for optimizing yield and purity of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving:
  • Cyclohexyl Core Formation : Use of cyclohexene derivatives with stereochemical control to retain the (1r,4r) configuration .
  • Pyrazin-2-yloxy Substitution : Nucleophilic aromatic substitution (e.g., using pyrazine derivatives under basic conditions) .
  • Amide Coupling : Activation of furan-2-carboxylic acid with reagents like EDCI/HOBt, followed by reaction with the cyclohexylamine intermediate .
  • Optimization : Reaction temperatures (0–25°C) and anhydrous solvents (THF, DCM) improve yield and stereoselectivity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., cyclohexyl ring substitution pattern) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
  • HPLC : Assesses purity (>95% recommended for biological assays) .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline intermediates .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., MAPK, EGFR) or phosphodiesterases (PDEs) based on structural analogs .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50 values using fluorogenic substrates .
  • Cell Viability : Test in cancer cell lines (e.g., MCF-7, A549) with MTT assays .
  • Positive Controls : Compare to known inhibitors (e.g., Gefitinib for EGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for analogs of this compound?

  • Methodological Answer :
  • Core Modifications :
Substituent Position Observed Effect Reference
Bromine (Br)Furan C5↑ Apoptosis in HeLa
Fluorine (F)Pyrazine C5↑ Kinase selectivity
Methoxy (OCH3)CyclohexylAlters solubility
  • Synthetic Routes : Use parallel synthesis to generate analogs with varied substituents .
  • Computational Modeling : Dock analogs into target proteins (e.g., PDB: 1M17) to predict binding affinity .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Control variables (e.g., cell passage number, serum concentration) .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (e.g., p-ERK levels) alongside enzymatic assays .

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 2.5-fold increase in PBS) .
  • Prodrug Design : Introduce ester groups at the furan carboxylate for sustained release .
  • Lipophilicity Adjustment : Replace pyrazine with pyrimidine to reduce LogP .

Q. How can computational methods predict off-target interactions?

  • Methodological Answer :
  • Pharmacophore Modeling : Map electron-deficient regions (pyrazine) to ATP-binding pockets .
  • Machine Learning : Train models on kinase inhibitor datasets (e.g., ChEMBL) to predict selectivity .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess false positives .

Notes

  • Methodological Rigor : Emphasis on reproducible protocols (e.g., reaction conditions, assay parameters).
  • Advanced Tools : Integration of computational and experimental data to address research gaps.

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